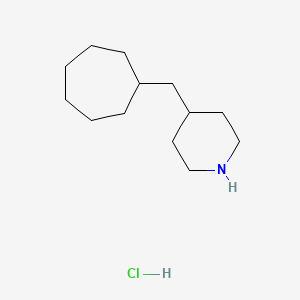

4-(Cycloheptylmethyl)piperidine hydrochloride

Description

4-(Cycloheptylmethyl)piperidine hydrochloride is a piperidine derivative featuring a cycloheptylmethyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied in medicinal chemistry and agrochemical research due to their versatility as building blocks. The cycloheptylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name |

4-(cycloheptylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-4-6-12(5-3-1)11-13-7-9-14-10-8-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIQHNFPVJKZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Piperidinemethanol or 4-Piperidinemethyl Derivatives

A common synthetic route involves alkylating a 4-piperidinemethyl intermediate with cycloheptyl-containing alkyl halides or equivalents. This method includes:

- Step 1: Synthesis of 4-piperidinemethyl intermediate, often as a free base or protected amine.

- Step 2: Alkylation with cycloheptylmethyl halide (e.g., bromide or chloride) under basic conditions to form 4-(cycloheptylmethyl)piperidine.

- Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This approach benefits from straightforward reaction conditions and the availability of intermediates but requires careful control to avoid multiple alkylations or side reactions.

Reductive Amination Approach

An alternative method involves reductive amination of 4-piperidone with cycloheptylmethylamine or cycloheptyl aldehyde:

- Step 1: Condensation of 4-piperidone with cycloheptylmethylamine or cycloheptyl aldehyde to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Step 3: Isolation of the product as hydrochloride salt.

This method allows for high regioselectivity and can be optimized for yield and purity.

Related Piperidine Derivative Preparation Insights

Though direct methods for this compound are scarce, related piperidine hydrochlorides provide valuable preparation insights:

These methods emphasize the importance of controlled reaction conditions, choice of solvents, and purification techniques to achieve high purity and yield.

Data Table: Comparative Summary of Preparation Parameters

| Parameter | Alkylation Method | Reductive Amination Method | Related Piperidine Derivative Methods |

|---|---|---|---|

| Starting Materials | 4-Piperidinemethyl intermediate, cycloheptylmethyl halide | 4-Piperidone, cycloheptyl aldehyde/amine | Various piperidine precursors |

| Reaction Conditions | Basic medium, room to elevated temperature | Mild acidic or neutral, reductive agent | Catalytic oxidation, dehydration, Boc protection |

| Typical Yields (%) | 60-85% (reported for similar alkylations) | 70-90% (typical for reductive aminations) | 70-99% depending on step |

| Purification | Crystallization, salt formation | Filtration, recrystallization | Chromatography, recrystallization |

| Advantages | Straightforward, scalable | High regioselectivity, fewer side products | Well-established protocols for related compounds |

| Challenges | Over-alkylation, side reactions | Imine formation equilibrium, reduction selectivity | Multi-step synthesis, protection/deprotection |

Research Findings and Optimization Notes

- Catalyst and Solvent Choice: For oxidation or reduction steps in related piperidine syntheses, catalysts such as phospho-molybdic acid and solvents like ethanol or dichloromethane have shown effectiveness.

- Temperature Control: Maintaining mild temperatures (0–50 °C) improves yields and reduces by-products, especially in dehydration or reductive amination steps.

- Purification Techniques: Filtration of hydrochloride salts followed by washing with reaction diluents and drying ensures high purity and yield.

- Environmental and Economic Considerations: Methods minimizing the use of hazardous reagents (e.g., thionyl chloride) or reducing multi-step sequences are preferred for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cycloheptylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to room temperature.

Substitution: Sodium hydroxide, potassium carbonate; solventwater or ethanol; temperatureroom temperature to reflux.

Major Products Formed

Oxidation: N-oxides of 4-(Cycloheptylmethyl)piperidine.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Substituted derivatives with various functional groups replacing the chloride ion.

Scientific Research Applications

Chemical Properties and Structure

4-(Cycloheptylmethyl)piperidine hydrochloride has the molecular formula . It features a piperidine ring substituted with a cycloheptylmethyl group, which imparts unique structural characteristics conducive to various chemical interactions.

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Orexin Receptor Agonism : Research has identified derivatives of piperidine, including this compound, as potential agonists for orexin type 2 receptors, which are implicated in sleep regulation and energy homeostasis. This could lead to treatments for sleep disorders and obesity .

- Neuroprotective Effects : Studies have indicated that compounds related to 4-(cycloheptylmethyl)piperidine can enhance the release of neuroprotective proteins like sAPPa, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s disease .

Biological Research

The compound serves as a valuable tool in biological studies:

- Protein Interaction Studies : It is used to investigate the functions of specific proteins and enzymes. Its ability to modulate enzyme activity makes it useful in studying biochemical pathways .

- Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis, suggesting its potential role in developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals:

- Synthesis of Complex Molecules : The compound acts as a building block in organic synthesis, facilitating the creation of more complex chemical entities .

Case Study 1: Orexin Receptor Agonists

A study focused on developing piperidine-based compounds as orexin receptor agonists demonstrated that modifications at the piperidine nitrogen significantly influenced receptor affinity and selectivity. The incorporation of cycloheptylmethyl groups enhanced binding affinity compared to simpler piperidine derivatives.

Case Study 2: Neuroprotective Properties

Research involving animal models indicated that administering compounds based on this compound resulted in increased levels of sAPPa in cerebrospinal fluid. This suggests that these compounds can modulate neuroprotective pathways, providing insights into their potential use in treating Alzheimer's disease .

Data Tables

Mechanism of Action

The mechanism of action of 4-(Cycloheptylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among piperidine hydrochloride derivatives arise from substituent variations, impacting molecular weight, lipophilicity, and reactivity.

Key Observations:

- Lipophilicity : The cycloheptylmethyl group in the target compound likely increases lipophilicity compared to polar substituents (e.g., methoxymethyl ) or aromatic groups (e.g., 4-chlorophenyl ).

- Steric Effects : Bulky substituents like diphenylmethoxy or cycloheptylmethyl may hinder binding to flat enzymatic pockets but improve selectivity.

- Reactivity : Chloromethyl and nitrophenyl groups offer sites for further functionalization, whereas cycloheptylmethyl is less reactive.

Biological Activity

Overview

4-(Cycloheptylmethyl)piperidine hydrochloride (CAS Number: 188844-26-0) is a piperidine derivative characterized by the cycloheptylmethyl group attached to the nitrogen atom of the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets.

- Molecular Formula : C13H24ClN

- Molecular Weight : 233.80 g/mol

- Structure : The compound consists of a six-membered piperidine ring with a cycloheptylmethyl substituent, influencing its biological activity and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It can function as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Key aspects of its mechanism include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic processes.

- Receptor Interaction : It interacts with neurotransmitter receptors in the central nervous system, potentially affecting synaptic plasticity and neuronal signaling.

Biological Activity Spectrum

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary tests suggest that this compound may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further anti-tuberculosis drug development .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

- CNS Activity : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for research into treatments for neurological disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Structure-Activity Relationship (SAR) :

- In Silico Predictions :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Cyclohexylmethyl)piperidine | Cyclohexyl group | Similar antimicrobial properties but lower CNS activity |

| 4-(Cyclopentylmethyl)piperidine | Cyclopentyl group | Reduced efficacy against M. tuberculosis |

| 4-(Cyclooctylmethyl)piperidine | Cyclooctyl group | Enhanced steric properties but less favorable pharmacokinetics |

Q & A

Q. What are the established synthesis routes for 4-(Cycloheptylmethyl)piperidine hydrochloride, and how are intermediates purified?

- Methodological Answer : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React cycloheptylmethyl halide with a piperidine base (e.g., 4-aminopiperidine) in a polar aprotic solvent (e.g., DMF) under reflux .

- Step 2 : Neutralize the reaction mixture with HCl to form the hydrochloride salt.

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol/ammonia mixtures) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify cycloheptylmethyl and piperidine proton environments. For example, cycloheptyl protons appear as multiplet signals (δ 1.4–1.8 ppm), while piperidine N–H signals are observed at δ 2.5–3.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNCl).

- Melting Point : Compare experimental values (e.g., 219°C decomposition ) with literature data.

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodological Answer :

- Solubility : Piperidine hydrochlorides are typically soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., hexane). Pre-solubility screening via saturation assays is recommended .

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer :

- Temperature Control : Reflux at 80–100°C improves reaction kinetics but may require inert atmospheres to avoid oxidation .

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions or phase-transfer catalysts (e.g., TBAB) for biphasic systems .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted halides .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride, δ 7.8 ppm for aromatic protons ).

- Impurity Profiling : Perform LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust purification protocols .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data .

Q. How is the compound’s biological activity assessed in receptor-binding assays?

- Methodological Answer :

- Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., opioid, sigma-1 receptors) .

- Assay Design :

- Radioligand Binding : Use -labeled ligands (e.g., -DAMGO for opioid receptors) in competitive binding assays .

- IC Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

- Negative Controls : Include structurally related inactive analogs (e.g., 4-phenylpiperidine derivatives) to validate specificity .

Q. What analytical methods quantify trace impurities in bulk samples?

- Methodological Answer :

- HPLC-UV/MS : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Limit of quantification (LOQ) should be ≤0.1% .

- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to assess hygroscopicity .

- Elemental Analysis : Confirm C, H, N, Cl percentages within ±0.4% of theoretical values .

Handling Data Contradictions

Q. How to address inconsistencies in reported solubility profiles across studies?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess if aggregation affects solubility .

- Co-solvent Screening : Test solubilizing agents (e.g., cyclodextrins) for enhanced dissolution in biological assays .

Q. What steps validate conflicting results in receptor-binding affinity assays?

- Methodological Answer :

- Assay Replication : Repeat assays in triplicate with fresh compound batches to rule out degradation .

- Orthogonal Assays : Confirm binding using surface plasmon resonance (SPR) or fluorescence polarization .

- Structural Confirmation : Re-analyze compound purity via X-ray crystallography to exclude polymorphic forms .

Safety and Compliance

Q. What PPE and engineering controls are mandated for safe handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Documentation : Maintain SDS records per OSHA HCS standards, including first-aid measures for inhalation/ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.